N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dichlorophenyl group linked via an acetamide bridge to a partially saturated quinazolinone core (hexahydroquinazolin-4-one). This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like matrix metalloproteinases (MMPs) and opioid receptors . Its synthesis typically involves coupling reactions between activated acetamide intermediates and heterocyclic amines, followed by cyclization or oxidation steps .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2/c17-12-6-5-10(7-13(12)18)20-15(22)8-21-9-19-14-4-2-1-3-11(14)16(21)23/h5-7,9H,1-4,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXXDFDVMVVYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0624357-1, also known as F3406-7225, is the LCMV glycoprotein GP2 . This protein plays a crucial role in the life cycle of the Lymphocytic Choriomeningitis Virus (LCMV), a type of arenavirus.
Mode of Action
VU0624357-1 interacts with its target, the LCMV glycoprotein GP2, by specifically interfering with the pH-dependent fusion in the endosome compartment. This fusion is mediated by GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound’s interaction with GP2 inhibits this process, thereby preventing the virus from multiplying within the host cell.
Biochemical Pathways
The inhibition of the pH-dependent fusion in the endosome compartment disrupts the normal life cycle of the LCMV. This disruption prevents the virus from replicating and spreading to other cells, effectively halting the progression of the infection.
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Acetamide Derivatives
Key Observations :
- The 3,4-dichlorophenyl group is a common feature in compounds targeting diverse receptors (e.g., MMP-9, opioid receptors) .
- Substitutions like thioether linkages or thiazole rings alter solubility and hydrogen-bonding capacity, impacting pharmacokinetics .
Pharmacological Activity and Research Findings
Table 2: Pharmacological Profiles of Selected Analogs
Key Insights :
- MMP-9 Inhibitors: Analogs with hexahydroquinazolin-4-one cores exhibit nanomolar binding affinities (e.g., KD = 320 nM) by disrupting protein-protein interactions involving MMP-9 .
- Opioid Activity : U-47700, despite sharing the 3,4-dichlorophenyl group, diverges pharmacologically due to its cyclohexylamine substituent, highlighting the role of the heterocyclic core in target specificity .
- Anticonvulsant Activity: Quinazolinone derivatives with dioxo groups and chloro-substituted phenyl rings show efficacy in seizure models, suggesting electropositive substituents enhance CNS penetration .
Physical Properties:
- Melting Points: Thiazole-containing analogs melt at ~459–461 K, while quinazolinone derivatives range from 274–288 °C .
- Solubility: Chloro-substituted phenyl groups reduce water solubility, but hydrophilic cores (e.g., hexahydroquinazolinone) improve bioavailability .
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